molecular formula C18H14N4O5 B12883673 N-(3-Methyl-1,2-oxazol-5-yl)-2-(4-nitrobenzamido)benzamide CAS No. 90059-35-1

N-(3-Methyl-1,2-oxazol-5-yl)-2-(4-nitrobenzamido)benzamide

Cat. No.: B12883673
CAS No.: 90059-35-1
M. Wt: 366.3 g/mol
InChI Key: ZIVBUOVJLROHDW-UHFFFAOYSA-N
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Description

N-(3-Methylisoxazol-5-yl)-2-(4-nitrobenzamido)benzamide: is a synthetic organic compound that features a benzamide core substituted with a 3-methylisoxazole and a 4-nitrobenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylisoxazol-5-yl)-2-(4-nitrobenzamido)benzamide typically involves a multi-step process:

    Formation of 3-Methylisoxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Nitration of Benzamide:

    Amidation Reaction: The final step involves the coupling of the 3-methylisoxazole with the nitrated benzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of N-(3-Methylisoxazol-5-yl)-2-(4-nitrobenzamido)benzamide would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring, leading to the formation of corresponding carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide core can participate in substitution reactions, where the amide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acetic acid.

    Substitution: Nucleophilic reagents such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(3-Methylisoxazol-5-yl)-2-(4-nitrobenzamido)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism by which N-(3-Methylisoxazol-5-yl)-2-(4-nitrobenzamido)benzamide exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methylisoxazol-5-yl)-2-(4-aminobenzamido)benzamide: Similar structure but with an amino group instead of a nitro group.

    N-(3-Methylisoxazol-5-yl)-2-(4-methylbenzamido)benzamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-(3-Methylisoxazol-5-yl)-2-(4-nitrobenzamido)benzamide is unique due to the presence of both the nitro group and the 3-methylisoxazole moiety. This combination imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets.

Properties

CAS No.

90059-35-1

Molecular Formula

C18H14N4O5

Molecular Weight

366.3 g/mol

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-2-[(4-nitrobenzoyl)amino]benzamide

InChI

InChI=1S/C18H14N4O5/c1-11-10-16(27-21-11)20-18(24)14-4-2-3-5-15(14)19-17(23)12-6-8-13(9-7-12)22(25)26/h2-10H,1H3,(H,19,23)(H,20,24)

InChI Key

ZIVBUOVJLROHDW-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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